4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline
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Overview
Description
4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline is a complex organic compound with the molecular formula C28H34N4. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a benzhydryl group and an iminomethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzhydrylpiperazine. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Iminomethylation: The next step is the introduction of the iminomethyl group. This is done by reacting the 4-benzhydrylpiperazine with formaldehyde and a secondary amine, such as N,N-diethylaniline, under acidic conditions to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the imine group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its psychoactive and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The benzhydryl group can enhance lipophilicity, facilitating the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzhydrylpiperazine: Lacks the iminomethyl and diethylaniline groups, making it less versatile.
N,N-Diethylaniline: Lacks the piperazine and benzhydryl groups, limiting its applications in medicinal chemistry.
4-(Diethylamino)benzaldehyde: Similar in structure but lacks the piperazine ring, affecting its reactivity and applications.
Uniqueness
4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline is unique due to its combination of a piperazine ring, benzhydryl group, and iminomethyl linkage, which confer distinct chemical properties and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4/c1-3-30(4-2)27-17-15-24(16-18-27)23-29-32-21-19-31(20-22-32)28(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,23,28H,3-4,19-22H2,1-2H3/b29-23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJDAXAKZIQAJ-BYNJWEBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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